molecular formula C28H29IN12O5 B022270 Lysine-iodosalicylyl-methotrexate CAS No. 108919-01-3

Lysine-iodosalicylyl-methotrexate

Número de catálogo B022270
Número CAS: 108919-01-3
Peso molecular: 738.5 g/mol
Clave InChI: UUWWSJGDUVBELF-PDXBUTOOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysine-iodosalicylyl-methotrexate, also known as LIMT, is a novel compound that has gained attention in the scientific community due to its potential use in cancer treatment. LIMT is a derivative of methotrexate, which is a commonly used chemotherapy drug. However, LIMT has been modified to increase its effectiveness and reduce its toxicity.

Mecanismo De Acción

Lysine-iodosalicylyl-methotrexate works by inhibiting dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA. By inhibiting this enzyme, Lysine-iodosalicylyl-methotrexate prevents cancer cells from dividing and growing. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Lysine-iodosalicylyl-methotrexate has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy drugs. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to have anti-inflammatory properties, which may be beneficial in treating certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Lysine-iodosalicylyl-methotrexate in lab experiments is its increased solubility and stability compared to methotrexate. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to be effective against cancer stem cells, which are often resistant to traditional chemotherapy drugs. However, one limitation of using Lysine-iodosalicylyl-methotrexate in lab experiments is the lack of clinical data on its effectiveness and safety in humans.

Direcciones Futuras

There are several potential future directions for research on Lysine-iodosalicylyl-methotrexate. One area of research could focus on optimizing the synthesis method to increase the yield and purity of Lysine-iodosalicylyl-methotrexate. Additionally, further studies are needed to determine the optimal dosage and administration of Lysine-iodosalicylyl-methotrexate in humans. Finally, future research could explore the potential use of Lysine-iodosalicylyl-methotrexate in combination with other chemotherapy drugs or immunotherapy agents.

Métodos De Síntesis

Lysine-iodosalicylyl-methotrexate can be synthesized through a multi-step process that involves the reaction of methotrexate with lysine and iodosalicylic acid. The resulting compound has increased solubility and stability compared to methotrexate.

Aplicaciones Científicas De Investigación

Lysine-iodosalicylyl-methotrexate has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that Lysine-iodosalicylyl-methotrexate is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to be effective against cancer stem cells, which are a subset of cancer cells that are resistant to traditional chemotherapy drugs.

Propiedades

Número CAS

108919-01-3

Nombre del producto

Lysine-iodosalicylyl-methotrexate

Fórmula molecular

C28H29IN12O5

Peso molecular

738.5 g/mol

Nombre IUPAC

(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid

InChI

InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2

Clave InChI

UUWWSJGDUVBELF-PDXBUTOOSA-N

SMILES isomérico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O

SMILES canónico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O

Otros números CAS

108919-01-3

Sinónimos

lysine-iodosalicylyl-methotrexate
N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.